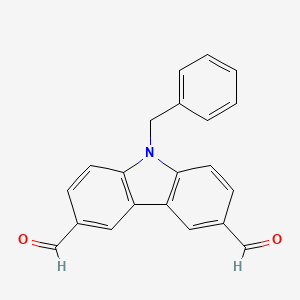

9-Benzylcarbazole-3,6-dicarboxaldehyde

Description

The exact mass of the compound 9-Benzylcarbazole-3,6-dicarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Benzylcarbazole-3,6-dicarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzylcarbazole-3,6-dicarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-benzylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSXZJXJVWYRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596607 | |

| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200698-05-1 | |

| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzylcarbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. The information presented herein is intended to support research and development activities in organic electronics, medicinal chemistry, and materials science.

Chemical Structure and Identifiers

9-Benzylcarbazole-3,6-dicarboxaldehyde is an organic compound featuring a carbazole core, which is a tricyclic aromatic heterocycle, substituted with a benzyl group at the nitrogen atom (position 9) and two aldehyde groups at positions 3 and 6.

| Property | Value |

| Molecular Formula | C21H15NO2 |

| Molecular Weight | 313.35 g/mol |

| CAS Number | 200698-05-1[1] |

| Canonical SMILES | O=Cc1cc2c(cc1)n(c3c2ccc(c3)C=O)Cc4ccccc4 |

Physicochemical Properties

While specific experimental data for 9-Benzylcarbazole-3,6-dicarboxaldehyde is limited in publicly available literature, the following properties can be inferred based on the characteristics of the carbazole scaffold and related substituted derivatives.

Melting Point

Solubility

The solubility of 9-Benzylcarbazole-3,6-dicarboxaldehyde is predicted to follow the "like dissolves like" principle. Due to its largely aromatic and nonpolar structure, it is expected to be soluble in common organic solvents and poorly soluble in water.[6][7][8]

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents | High | (e.g., Dichloromethane, Chloroform) |

| Aromatic Hydrocarbons | Moderate to High | (e.g., Toluene, Benzene) |

| Ethers | Moderate | (e.g., Tetrahydrofuran, Diethyl ether) |

| Polar Aprotic Solvents | Moderate | (e.g., Dimethylformamide, Dimethyl sulfoxide) |

| Alcohols | Low to Moderate | (e.g., Ethanol, Methanol) |

| Non-polar Aliphatic Solvents | Low | (e.g., Hexane, Cyclohexane) |

| Water | Insoluble |

Spectral Properties

Detailed spectral data for 9-Benzylcarbazole-3,6-dicarboxaldehyde are not available in the surveyed literature. The following sections describe the expected spectral characteristics based on the functional groups present.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole and benzyl rings, the methylene protons of the benzyl group, and the aldehyde protons. The aldehyde protons are expected to appear in the downfield region (δ 9-10 ppm). The aromatic protons will likely appear in the range of δ 7-9 ppm, and the benzylic methylene protons around δ 5.5-6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde groups in the downfield region (around 190 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm. The benzylic methylene carbon is expected around δ 45-55 ppm.

The IR spectrum will be characterized by the stretching vibrations of the key functional groups.[9][10]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1710 |

| C-H (Aldehyde) | 2720 - 2820 (two bands) |

| C-H (Aromatic) | 3000 - 3100 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N (Carbazole) | 1200 - 1350 |

Carbazole and its derivatives are well-known for their photophysical properties.[11][12]

-

UV-Vis Absorption: 9-Benzylcarbazole-3,6-dicarboxaldehyde is expected to exhibit strong absorption bands in the UV region, typically between 250-400 nm, arising from π-π* transitions of the conjugated carbazole system.

-

Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound is predicted to exhibit fluorescence, a characteristic feature of the carbazole moiety. The emission maximum is likely to be in the range of 350-450 nm.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 9-Benzylcarbazole-3,6-dicarboxaldehyde, adapted from established procedures for similar compounds.

Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde.[4][5] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like carbazoles.[13][14][15][16]

Materials:

-

9-Benzylcarbazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution

-

Chloroform

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 9-benzylcarbazole (1 equivalent) in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, slowly add phosphorus oxychloride (2 equivalents) to anhydrous N,N-dimethylformamide (4 equivalents) at 0 °C to prepare the Vilsmeier reagent.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 9-benzylcarbazole over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Stir the mixture vigorously until the effervescence ceases.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure 9-Benzylcarbazole-3,6-dicarboxaldehyde.

References

- 1. 200698-05-1|9-Benzyl-9H-carbazole-3,6-dicarbaldehyde|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. 9-Allyl-9H-carbazole-3,6-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | 262291-69-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aml.iaamonline.org [aml.iaamonline.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Spectroscopic Analysis of 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a key intermediate in the synthesis of functionalized carbazole derivatives for various applications, including materials science and medicinal chemistry. This document details the synthetic methodology, experimental protocols for spectroscopic characterization, and expected data, offering a foundational resource for researchers in the field.

Synthesis

The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde is typically achieved through a two-step process involving the N-benzylation of carbazole followed by a bis-formylation reaction.

N-Benzylation of Carbazole

The initial step involves the alkylation of the carbazole nitrogen with benzyl bromide.

Experimental Protocol:

-

To a solution of carbazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the carbazole nitrogen.

-

Add benzyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to yield pure 9-benzylcarbazole.

Vilsmeier-Haack Bis-formylation of 9-Benzylcarbazole

The introduction of the two aldehyde groups at the 3 and 6 positions of the carbazole ring is accomplished via the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[2]

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, cool a solution of DMF in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C.

-

Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of 9-benzylcarbazole in the same solvent to the freshly prepared Vilsmeier reagent at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-90 °C) for several hours (12-48 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

-

Concentrate the solution in vacuo and purify the resulting solid by column chromatography or recrystallization to obtain 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Aldehydic Protons (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons (Carbazole and Benzyl): A series of doublets and multiplets will appear in the aromatic region (δ 7.0 - 9.0 ppm). The protons on the carbazole core will show characteristic coupling patterns. Specifically, the protons at positions 2, 4, 5, and 7 will be influenced by the adjacent aldehyde and benzyl groups.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons will be observed, typically in the range of δ 5.0 - 6.0 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (-CHO): A signal for the aldehyde carbons is expected in the highly deshielded region of the spectrum, typically around δ 190 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110 - 150 ppm) corresponding to the carbons of the carbazole and benzyl moieties.

-

Methylene Carbon (-CH₂-): A signal for the benzylic carbon will appear in the aliphatic region, typically around δ 45 - 55 ppm.

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aldehydic H | 9.5 - 10.5 (s, 2H) |

| Aromatic H | 7.0 - 9.0 (m) |

| Benzylic CH₂ | 5.0 - 6.0 (s, 2H) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | ~190 |

| Aromatic C | 110 - 150 |

| Benzylic CH₂ | 45 - 55 |

Infrared (IR) Spectroscopy

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Expected Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band around 1300-1350 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 |

| C-H (Aldehyde) | ~2720, ~2820 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1450 - 1600 |

| C-N | 1300 - 1350 |

Mass Spectrometry (MS)

Experimental Protocol (Electron Ionization - EI or Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

Expected Data:

-

The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₂₁H₁₅NO₂ = 313.35 g/mol ).

-

Fragmentation patterns may include the loss of the benzyl group or the aldehyde groups.

| Ion | Expected m/z |

| [M]⁺ | 313.11 |

| [M+H]⁺ | 314.12 |

| [M+Na]⁺ | 336.10 |

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Experimental Protocol:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol).

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

To measure the photoluminescence, excite the sample at a wavelength corresponding to a major absorption peak and record the emission spectrum.

Expected Spectra:

-

UV-Vis Absorption: The carbazole chromophore is expected to exhibit strong absorption bands in the UV region, typically with maxima between 250 and 400 nm.

-

Photoluminescence: Upon excitation, the compound is likely to exhibit fluorescence, with an emission maximum at a longer wavelength than the absorption maximum (Stokes shift).

Visualized Workflows

Caption: Synthetic workflow for 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 9-Benzylcarbazole-3,6-dicarboxaldehyde and its key derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological signaling pathways. The information presented is curated for professionals in chemical synthesis and drug discovery, focusing on practical application and clear data presentation.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, recognized for their wide range of applications in materials science and medicinal chemistry. The carbazole scaffold, a tricyclic system with a central nitrogen-containing five-membered ring fused to two benzene rings, imparts unique photophysical and electronic properties. N-substituted carbazoles, in particular, have garnered attention for their therapeutic potential, exhibiting activities such as antimicrobial, anticancer, and neuroprotective effects.

The introduction of functional groups at the 3 and 6 positions of the carbazole nucleus, such as in 9-Benzylcarbazole-3,6-dicarboxaldehyde, provides a versatile platform for the synthesis of more complex molecules. The aldehyde moieties serve as critical handles for creating Schiff bases, polymers, and various heterocyclic structures, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide outlines two primary synthetic strategies to access this core structure and its derivatives.

Synthetic Pathways and Experimental Protocols

Two principal synthetic routes are detailed below: a multi-step synthesis commencing from 9H-carbazole, and a direct formylation approach using the Vilsmeier-Haack reaction.

Multi-Step Synthesis from 9H-Carbazole

This pathway offers a high-yielding and clean synthesis of the dicarboxylic acid precursor, which can then be converted to the target dicarboxaldehyde. The key steps involve Friedel-Crafts acylation, N-benzylation, haloform oxidation, esterification, and a final reduction.

Step 1: Synthesis of 3,6-Diacetyl-9H-carbazole

This initial step involves a Friedel-Crafts acylation of the carbazole core.

-

Procedure: To a solution of 9H-carbazole in a suitable solvent, add aluminum chloride (AlCl₃) followed by the dropwise addition of acetyl chloride. The reaction is typically stirred at room temperature. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration to yield 3,6-diacetyl-9H-carbazole.

Step 2: Synthesis of 3,6-Diacetyl-9-benzyl-carbazole

The nitrogen of the carbazole is protected with a benzyl group.

-

Procedure: Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in 50 mL of DMF. Add potassium hydroxide (KOH) (9.8 g, 174 mmol) and stir the mixture at room temperature for 30 minutes. Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours. Pour the reaction mixture into 600 mL of deionized water. The precipitated solid is collected via vacuum filtration to yield 3,6-diacetyl-9-benzyl-carbazole.[1]

Step 3: Synthesis of 9-Benzyl-carbazole-3,6-dicarboxylic acid

The acetyl groups are oxidized to carboxylic acids using a haloform reaction.

-

Procedure: Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-Dioxane. In a separate flask, dissolve sodium hydroxide (NaOH) (51 g, 1.275 mol) in 210 mL of deionized water and cool to 0 °C. To the cold NaOH solution, add bromine (Br₂) (21 mL) dropwise over 15 minutes to prepare a sodium hypobromite (NaOBr) solution. Add the freshly prepared NaOBr solution dropwise to the carbazole suspension over 30 minutes. Heat the resulting mixture to 100 °C for 12 hours. After cooling to room temperature, quench the reaction with a saturated sodium sulfite (Na₂SO₃) solution and acidify to pH 1 with concentrated HCl. The precipitate is collected by vacuum filtration to afford 9-benzyl-carbazole-3,6-dicarboxylic acid.[1]

Step 4: Synthesis of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate

The dicarboxylic acid is esterified to improve solubility and facilitate the subsequent reduction.

-

Procedure: Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and potassium carbonate (K₂CO₃) (3.6 g, 26 mmol) in 50 mL of DMF and stir at room temperature for 30 minutes. Add iodomethane (2 mL, 32.5 mmol) and heat the reaction to 75 °C for 12 hours. After cooling, pour the mixture into 500 mL of deionized water. The precipitated solid is collected by vacuum filtration to give dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.[1]

Step 5: Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

The diester is selectively reduced to the dialdehyde using Diisobutylaluminium hydride (DIBAL-H).

-

Procedure: Dissolve dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of DIBAL-H (2.2-2.5 equivalents) in toluene dropwise, maintaining the temperature below -75 °C. Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol. Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 9-Benzylcarbazole-3,6-dicarboxaldehyde.[1][2][3][4][5]

Vilsmeier-Haack Diformylation of 9-Benzylcarbazole

This method provides a more direct route to the target dicarboxaldehyde, though optimization may be required to favor diformylation over monoformylation.

Step 1: Synthesis of 9-Benzyl-9H-carbazole

-

Procedure: To a solution of 9H-carbazole in DMF, add a base such as potassium hydroxide or sodium hydride. Stir for a short period to form the carbazolide anion. Add benzyl bromide and continue stirring at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain 9-Benzyl-9H-carbazole.

Step 2: Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

-

Procedure: To a flask containing anhydrous DMF (excess) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) (at least 2.2 equivalents) dropwise with vigorous stirring to form the Vilsmeier reagent. After stirring for 30-60 minutes at 0 °C, add a solution of 9-Benzyl-9H-carbazole (1 equivalent) in DMF. Allow the reaction to warm to room temperature and then heat to a temperature between 60-90 °C for several hours. The progress of the diformylation should be monitored by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate until the solution is basic, leading to the hydrolysis of the iminium intermediate. The resulting precipitate is collected by filtration, washed with water, and dried. Purify the crude product by column chromatography or recrystallization to yield 9-Benzylcarbazole-3,6-dicarboxaldehyde.[6][7][8]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps. Note that yields can vary based on reaction scale and purification methods.

| Reaction Step | Product | Reported Yield | Reference |

| N-Benzylation of 3,6-diacetyl-9H-carbazole | 3,6-Diacetyl-9-benzyl-carbazole | 91% | [1] |

| Haloform Oxidation | 9-Benzyl-carbazole-3,6-dicarboxylic acid | 85% | [1] |

| Esterification | Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate | 92% | [1] |

Visualization of Workflows and Pathways

Synthetic Workflows

Caption: Multi-step synthesis workflow.

Caption: Vilsmeier-Haack synthesis workflow.

Relevant Biological Signaling Pathways

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the reactivation of the p53 tumor suppressor pathway, inhibition of topoisomerase enzymes, and modulation of the MAPK/ERK signaling cascade.

Caption: p53 pathway reactivation by carbazoles.

Caption: Topoisomerase II inhibition mechanism.

Caption: MAPK/ERK pathway inhibition by carbazoles.

References

- 1. orgosolver.com [orgosolver.com]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Crystal Structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of 9-Benzylcarbazole-3,6-dicarboxaldehyde. While the specific crystal structure of this compound is not publicly available in crystallographic databases at the time of this publication, this document extrapolates its likely structural characteristics based on detailed analyses of closely related analogs, namely 9-Allyl-9H-carbazole-3,6-dicarbaldehyde and 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde. This guide also outlines a plausible synthetic pathway and summarizes the crystallographic and spectroscopic data of these analogs to serve as a valuable resource for researchers working with carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds renowned for their unique photophysical and electronic properties. These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacological agents. The introduction of functional groups at the 3, 6, and 9 positions of the carbazole nucleus allows for the fine-tuning of its properties. 9-Benzylcarbazole-3,6-dicarboxaldehyde, with its bulky benzyl group at the nitrogen atom and reactive aldehyde functionalities, is a promising building block for the synthesis of more complex molecules, including Schiff bases, polymers, and macrocycles. Understanding its three-dimensional structure is crucial for designing new materials and drugs with desired functionalities.

Predicted Crystal Structure and Molecular Geometry

Although the definitive crystal structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde has not been reported, we can infer its key structural features by examining the crystallographic data of its close analogs. The carbazole core is expected to be nearly planar. The benzyl group at the 9-position is likely to be oriented almost perpendicular to the plane of the carbazole ring system, a common feature in N-substituted carbazoles to minimize steric hindrance.[1] The two aldehyde groups at the 3 and 6 positions are predicted to be coplanar with the carbazole ring, facilitating electronic conjugation.

Intermolecular interactions are expected to play a significant role in the crystal packing. These may include C-H···O hydrogen bonds between the aldehyde groups and neighboring molecules, as well as π-π stacking interactions between the aromatic carbazole moieties.[2][3][4]

Comparative Crystallographic Data of Analogous Structures

To provide quantitative insight, the crystallographic data for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde and 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde are summarized below. These data offer a reliable reference for the anticipated structural parameters of the target compound.

Table 1: Crystal Data and Structure Refinement for Carbazole Analogs

| Parameter | 9-Allyl-9H-carbazole-3,6-dicarbaldehyde[2][4] | 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde[5] |

| Chemical Formula | C₁₇H₁₃NO₂ | C₁₆H₁₃NO₂ |

| Formula Weight | 263.28 | 251.27 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 8.4062 (8) | 13.5475 (3) |

| b (Å) | 10.3279 (10) | 6.69540 (10) |

| c (Å) | 15.2432 (19) | 14.1840 (2) |

| β (°) | 94.958 (9) | 100.5100 (10) |

| Volume (ų) | 1318.4 (2) | 1264.99 (4) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 293 (2) |

| R-factor | 0.045 | 0.038 |

Table 2: Selected Bond Lengths and Angles for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde[3]

| Bond/Angle | Length (Å) / Angle (°) |

| N1—C1 | 1.380 (2) |

| N1—C12 | 1.381 (2) |

| N1—C13 (allyl) | 1.455 (2) |

| C=O (aldehyde) | 1.208 (2) |

| Dihedral angle (allyl vs. carbazole) | 89.0 (2) |

Experimental Protocols

4.1. Proposed Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

A plausible and efficient method for the synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde is the Vilsmeier-Haack reaction on 9-benzylcarbazole. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.

-

Step 1: Synthesis of 9-Benzylcarbazole A mixture of carbazole, potassium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like DMF is stirred. Benzyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.[2] The product, 9-benzylcarbazole, is isolated by precipitation in water followed by filtration and recrystallization.

-

Step 2: Formylation of 9-Benzylcarbazole To a solution of 9-benzylcarbazole in dry DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated to 90-100 °C and stirred for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate, 9-Benzylcarbazole-3,6-dicarboxaldehyde, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.[2][4]

4.2. Single-Crystal X-ray Diffraction (Hypothetical)

Should single crystals of the title compound be obtained, the following protocol would be appropriate for structure determination:

-

Crystal Growth: Crystals suitable for X-ray diffraction could be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as dichloromethane/hexane or ethyl acetate/petroleum ether.

-

Data Collection: A suitable single crystal would be mounted on a diffractometer equipped with a CCD area detector and Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data would be collected at a controlled temperature, typically 100 K or 293 K.

-

Structure Solution and Refinement: The collected data would be processed to yield integrated intensities. The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualizations

Caption: Synthetic and characterization workflow for 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Conclusion

While the crystal structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde remains to be experimentally determined, this guide provides a robust theoretical framework based on the analysis of its close structural analogs. The predicted molecular geometry, featuring a planar carbazole core with an orthogonally oriented benzyl group and coplanar aldehyde moieties, offers a solid foundation for computational modeling and rational design of new materials. The outlined synthetic protocol provides a clear pathway for obtaining this versatile building block. Future experimental work to crystallize this compound and determine its structure would be invaluable to the materials science and medicinal chemistry communities.

References

Solubility Profile of 9-Benzylcarbazole-3,6-dicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a key building block in the synthesis of advanced organic materials and potential pharmaceutical agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines its expected solubility in common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Core Concepts of Solubility

The dissolution of a solid solute, such as 9-Benzylcarbazole-3,6-dicarboxaldehyde, in a liquid solvent is governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The large, predominantly non-polar carbazole core, combined with the benzyl group, suggests a higher affinity for non-polar or moderately polar organic solvents. The presence of two polar aldehyde groups may impart some solubility in more polar organic solvents. However, due to its significant hydrophobic character, it is expected to have limited solubility in water.

Quantitative Solubility Data

While specific quantitative solubility data for 9-Benzylcarbazole-3,6-dicarboxaldehyde is not extensively available in the public domain, the following table provides estimated solubility based on the known behavior of structurally similar carbazole derivatives, such as 9-ethyl-9H-carbazole-2-carbaldehyde. These values should be considered as a predictive guide for solvent selection in experimental work. The actual solubility should be determined empirically using the protocol outlined below.

| Solvent Class | Solvent | Expected Solubility ( g/100 mL at 25°C) |

| Aromatic Hydrocarbons | Toluene | ~ 15 |

| Benzene | ~ 14 | |

| Halogenated Solvents | Dichloromethane | > 25 |

| Chloroform | > 25 | |

| Ketones | Acetone | ~ 10 |

| Methyl Ethyl Ketone | ~ 9 | |

| Ethers | Tetrahydrofuran (THF) | ~ 18 |

| Diethyl Ether | ~ 5 | |

| Esters | Ethyl Acetate | ~ 8 |

| Alcohols | Methanol | < 2 |

| Ethanol | ~ 2 | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | > 30 |

| Dimethyl Sulfoxide (DMSO) | > 30 | |

| Non-polar Solvents | Hexane | < 1 |

| Aqueous | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

This section details a robust gravimetric method for the quantitative determination of the solubility of 9-Benzylcarbazole-3,6-dicarboxaldehyde in various organic solvents.

Materials and Equipment:

-

9-Benzylcarbazole-3,6-dicarboxaldehyde (high purity)

-

Analytical grade organic solvents

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 9-Benzylcarbazole-3,6-dicarboxaldehyde to a pre-weighed scintillation vial. An excess is confirmed by the presence of undissolved solid at equilibrium.

-

Record the total mass of the vial and the compound.

-

Add a known volume (e.g., 10.0 mL) of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5.0 mL) of the clear supernatant into a glass syringe fitted with a 0.45 µm syringe filter. This step is crucial to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

Record the mass of the vial and the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is recommended for faster and more efficient drying.

-

Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (the residue after solvent evaporation).

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL. To calculate the solubility in g/100 mL, use the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical flow for achieving a saturated solution.

Thermal stability of 9-Benzylcarbazole-3,6-dicarboxaldehyde

An In-depth Technical Guide on the Thermal Stability of 9-Benzylcarbazole-3,6-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-Benzylcarbazole-3,6-dicarboxaldehyde. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information on closely related carbazole derivatives and the foundational carbazole scaffold to project its thermal properties. It includes anticipated synthesis routes, standard experimental protocols for thermal analysis, and expected stability data, offering a valuable resource for researchers working with this and similar molecules.

Introduction to Carbazole Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their inherent rigidity, planarity, and unique electronic and photophysical properties have established them as crucial building blocks in the development of advanced materials. They are frequently utilized in organic light-emitting diodes (OLEDs), organic solar cells, and as scaffolds for bioactive compounds in pharmaceutical research. The operational lifetime, processing conditions, and overall reliability of devices and pharmaceutical formulations incorporating these compounds are intrinsically linked to their thermal stability.

9-Benzylcarbazole-3,6-dicarboxaldehyde, with its protected nitrogen and reactive aldehyde groups at the 3 and 6 positions, is a versatile intermediate. The benzyl group can enhance solubility and influence molecular packing, while the dicarboxaldehyde functionality allows for the construction of larger, more complex molecular architectures through reactions like condensation and oxidation. Understanding the thermal behavior of this molecule is paramount for defining safe manufacturing parameters and predicting its performance and morphological stability under thermal stress.

Synthesis and Physicochemical Properties

The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves a two-step process: N-alkylation of the carbazole core followed by formylation at the 3 and 6 positions.

Caption: Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

A summary of key physicochemical properties is presented in the table below.

| Property | Value | Reference/Method |

| Molecular Formula | C₂₁H₁₅NO₂ | - |

| Molecular Weight | 313.35 g/mol | - |

| Appearance | Expected to be a crystalline solid | |

| Melting Point (°C) | Data not available | - |

| Boiling Point (°C) | Data not available | - |

| Decomposition Temp. (Td) | Expected > 300 °C | Based on related carbazole derivatives |

Thermal Stability Analysis

The thermal stability of carbazole-based materials is a critical parameter for their application in electronic devices, where operational temperatures can be elevated. The rigid aromatic structure of the carbazole nucleus contributes to its high thermal stability.

General Thermal Properties of Carbazole Derivatives

Carbazole and its derivatives are well-known for their excellent thermal stability. The decomposition temperatures (Td), often defined as the temperature at which 5% weight loss occurs, are typically above 300 °C and can exceed 400 °C depending on the substituents. Functionalization of the carbazole core can influence this stability. For instance, bulky substituents may sterically hinder intermolecular interactions, potentially lowering the decomposition temperature, while other groups might enhance stability through stronger intermolecular forces or by preventing degradative chain reactions.

Thermal Data of Structurally Related Compounds

| Compound | Td (5% weight loss, °C) | Technique | Notes |

| 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone | ~238 (initial decomp.) | TGA | Decomposition of the thiosemicarbazone moiety likely initiates at a lower temperature. |

| 1,4-bis(carbazole)benzene derivatives | > 400 | TGA | These materials show very high thermal stability. |

| General Carbazole Derivatives | > 300 | TGA | The carbazole scaffold is noted for its high intrinsic thermal stability. |

Based on this data, it is reasonable to predict that 9-Benzylcarbazole-3,6-dicarboxaldehyde will exhibit high thermal stability, with a decomposition temperature likely exceeding 300 °C. The initial decomposition event may be associated with the loss of the benzyl group or the degradation of the aldehyde functionalities.

Hypothetical Thermal Decomposition Pathway

At elevated temperatures, the thermal decomposition of 9-Benzylcarbazole-3,6-dicarboxaldehyde is likely to proceed through the cleavage of the weakest chemical bonds. The benzylic C-N bond is a potential initial cleavage site, leading to the formation of a benzyl radical and a carbazole-3,6-dicarboxaldehyde radical. Subsequent degradation could involve the decarbonylation of the aldehyde groups.

An In-depth Technical Guide on the Electronic Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated electronic properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar analogs, particularly other N-substituted carbazole-3,6-dicarboxaldehydes, to project its photophysical and electrochemical characteristics. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and validation.

Introduction

9-Benzylcarbazole-3,6-dicarboxaldehyde is a derivative of carbazole, a well-known heterocyclic aromatic compound recognized for its excellent hole-transporting properties, high thermal stability, and significant fluorescence.[1] The carbazole core is a versatile building block in the design of organic electronic materials for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1][2]

The introduction of functional groups at the 3, 6, and 9 positions of the carbazole ring allows for the fine-tuning of its electronic and physical properties.[3] The aldehyde groups at the 3 and 6 positions are electron-withdrawing, which can influence the intramolecular charge transfer (ICT) characteristics and shift the absorption and emission spectra. The benzyl group at the N-9 position enhances solubility and can influence molecular packing in the solid state. This guide will explore the expected electronic properties arising from this specific molecular architecture.

Synthesis

The most common and effective method for the formylation of electron-rich aromatic compounds like N-substituted carbazoles is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the carbazole nitrogen directs the electrophilic substitution to the 3 and 6 positions.[5]

Diagram: Synthetic Pathway via Vilsmeier-Haack Reaction

Caption: Synthesis of the target compound.

Experimental Protocols

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-substituted carbazoles.[4][5][6]

-

Reagent Preparation: In a round-bottom flask, dissolve 9-benzylcarbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Formation of Vilsmeier Reagent: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.1 eq) dropwise to the cooled mixture with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. Neutralize the solution with a base, such as sodium carbonate or potassium carbonate, until it is alkaline.

-

Extraction: Extract the aqueous mixture with an organic solvent like chloroform or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Diagram: Experimental Workflow for Synthesis and Purification

Caption: Workflow for synthesis and purification.

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-grade solvent (e.g., dichloromethane, chloroform, or THF) in a quartz cuvette.[7]

-

Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 250 nm to 600 nm.[8]

-

The solvent used for the sample is also used as the reference blank.

-

The wavelength of maximum absorption (λ_max) is determined from the resulting spectrum.

Fluorescence Spectroscopy:

-

Using the same solution prepared for UV-Vis analysis, measure the fluorescence emission spectrum with a spectrofluorometer.[4][9]

-

The excitation wavelength is typically set at the λ_max determined from the absorption spectrum.

-

The emission is scanned over a longer wavelength range to capture the full emission profile and determine the wavelength of maximum emission (λ_em).

-

The fluorescence quantum yield (Φ_F) can be determined using a relative method, with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.[10]

Cyclic Voltammetry (CV):

-

Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[11]

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[12]

-

Deoxygenate the solution by bubbling with an inert gas like argon or nitrogen for several minutes before the measurement.[11]

-

Scan the potential to positive values to observe the oxidation process and determine the onset oxidation potential (E_ox).

-

The Highest Occupied Molecular Orbital (HOMO) energy level can be estimated from the oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using established empirical formulas.[2]

Diagram: Workflow for Electronic Property Characterization

Caption: Characterization of electronic properties.

Predicted Electronic Properties and Data

The electronic properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde are predicted based on data from analogous N-alkyl-carbazole-3,6-dicarboxaldehydes. The electron-withdrawing aldehyde groups are expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the carbazole core largely determines the HOMO level. The N-benzyl group is not expected to significantly alter the electronic properties compared to other N-alkyl substituents like hexyl or ethyl.

The absorption spectrum is expected to show characteristic π-π* transitions of the carbazole core, with a lower energy band influenced by intramolecular charge transfer from the electron-rich carbazole to the electron-deficient aldehyde groups.[13] The compound is anticipated to be fluorescent, emitting in the blue-green region of the spectrum.

Table 1: Estimated Photophysical Data

| Property | Estimated Value | Solvent |

|---|---|---|

| Absorption λ_max | ~350 - 400 nm | Dichloromethane |

| Emission λ_em | ~420 - 480 nm | Dichloromethane |

| Stokes Shift | ~70 - 80 nm | - |

| Fluorescence Quantum Yield (Φ_F) | Moderate to High | - |

Note: These values are estimations based on the properties of similar carbazole derivatives.[10][14]

The carbazole nitrogen is the primary redox center, and the compound is expected to undergo a reversible or quasi-reversible oxidation process. The aldehyde groups will make this oxidation more difficult compared to unsubstituted carbazole.

Table 2: Estimated Electrochemical Data

| Property | Estimated Value | Conditions |

|---|---|---|

| Onset Oxidation Potential (E_ox) | +1.0 to +1.3 V (vs. Ag/AgCl) | 0.1 M TBAPF₆ in CH₂Cl₂ |

| HOMO Energy Level | -5.4 to -5.7 eV | Estimated from E_ox |

| LUMO Energy Level | -2.5 to -2.8 eV | Estimated from HOMO and optical bandgap |

| Electrochemical Bandgap | ~2.9 to 3.0 eV | - |

Note: These values are estimations based on data for related N-substituted carbazoles.[2]

Conclusion

9-Benzylcarbazole-3,6-dicarboxaldehyde is a promising organic semiconductor material. Its electronic properties, characterized by strong absorption in the near-UV and visible fluorescence, make it a candidate for applications in optoelectronic devices. The aldehyde functionalities also provide reactive sites for further chemical modification, such as the synthesis of polymers or larger conjugated systems. The data and protocols presented in this guide offer a foundational framework for researchers to synthesize, characterize, and further explore the potential of this and related carbazole derivatives in materials science and drug development. Experimental validation of the estimated properties is a crucial next step in fully understanding the potential of this compound.

References

- 1. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. longdom.org [longdom.org]

- 8. agilent.com [agilent.com]

- 9. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 10. researchgate.net [researchgate.net]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | 262291-69-0 | Benchchem [benchchem.com]

- 14. mch.du.ac.ir [mch.du.ac.ir]

9-Benzylcarbazole-3,6-dicarboxaldehyde: A Versatile Precursor for Advanced Organic Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbazole-based organic materials have garnered significant attention in the fields of materials science and drug development due to their unique photophysical, electrochemical, and biological properties. Among the various carbazole derivatives, 9-Benzylcarbazole-3,6-dicarboxaldehyde stands out as a particularly versatile precursor. Its rigid and planar carbazole core, coupled with the reactive aldehyde functionalities at the 3 and 6 positions, provides a robust platform for the synthesis of a wide array of functional organic materials. The benzyl group at the 9-position enhances solubility and influences the solid-state packing of the resulting materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 9-Benzylcarbazole-3,6-dicarboxaldehyde, complete with detailed experimental protocols and data analysis to facilitate its use in research and development.

Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde is a multi-step process that begins with the readily available 9H-carbazole. The overall synthetic pathway involves the introduction of acetyl groups, followed by N-benzylation, oxidation to dicarboxylic acid, esterification, and finally, reduction to the target dicarboxaldehyde.

Synthetic Pathway Overview

Caption: Synthetic route to 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diacetyl-9H-carbazole[1]

-

Reaction Setup: Suspend aluminum chloride (AlCl₃, 23.9 g, 179.4 mmol) and acetyl chloride (21.3 mL, 299 mmol) in 200 mL of dichloromethane (DCM) in a flask and cool to 0 °C with stirring.

-

Addition of Carbazole: Add solid 9H-carbazole (10 g, 59.8 mmol) portion-wise over 30 minutes.

-

Reaction: Warm the mixture to room temperature and stir for 3 hours.

-

Work-up: Pour the reaction mixture into 1 L of deionized water. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent via rotary evaporation to yield the product.

| Parameter | Value |

| Yield | 14 g (93%) |

| Purity | Sufficient for next step |

Protocol 2: Synthesis of 3,6-Diacetyl-9-benzyl-carbazole[1]

-

Reaction Setup: Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in 50 mL of dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH, 9.8 g, 174 mmol) and stir at room temperature for 30 minutes.

-

Benzylation: Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into 600 mL of deionized water.

-

Purification: Collect the precipitated solid via vacuum filtration.

| Parameter | Value |

| Yield | 8.6 g (91%) |

| Purity | Sufficient for next step |

Protocol 3: Synthesis of 9-Benzyl-carbazole-3,6-dicarboxylic acid[1]

-

Preparation of NaOBr: In a separate flask, dissolve sodium hydroxide (NaOH, 51 g, 1.275 mol) in 210 mL of deionized water and cool to 0 °C. Add bromine (Br₂, 21 mL) dropwise over 15 minutes and stir for an additional 30 minutes at 0 °C.

-

Reaction Setup: Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-dioxane.

-

Oxidation: Add the prepared NaOBr solution dropwise over 30 minutes to the carbazole suspension. Heat the mixture to 100 °C for 12 hours.

-

Work-up: After cooling to room temperature, add the reaction mixture to 500 mL of a saturated sodium sulfite (Na₂SO₃) solution. Acidify with concentrated HCl to precipitate the product.

-

Purification: Collect the solid by vacuum filtration.

| Parameter | Value |

| Yield | High |

| Purity | Sufficient for next step |

Protocol 4: Synthesis of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate[1]

-

Reaction Setup: Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and potassium carbonate (K₂CO₃, 3.6 g, 26 mmol) in 50 mL of DMF and stir at room temperature for 30 minutes.

-

Esterification: Add iodomethane (2 mL, 32.5 mmol) and heat the reaction mixture to 75 °C for 12 hours.

-

Work-up: After cooling to room temperature, pour the mixture into 500 mL of deionized water.

-

Purification: Collect the precipitated solid via vacuum filtration.

| Parameter | Value |

| Yield | 2.2 g (92%) |

| Purity | High |

Protocol 5: Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

Note: A specific literature protocol for this reduction was not identified. The following is a general procedure adapted for this substrate.

-

Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, dissolve dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (1.0 g, 2.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 6.5 mL, 6.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add methanol (5 mL) to quench the excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (50 mL).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Expected Yield | Moderate to High |

| Purity | High |

Physicochemical Properties

Anticipated Photophysical and Electrochemical Data

| Property | Anticipated Value | Method |

| Absorption Max (λabs) | 300 - 350 nm | UV-Vis Spectroscopy |

| Emission Max (λem) | 400 - 450 nm | Fluorescence Spectroscopy |

| HOMO Level | -5.5 to -5.8 eV | Cyclic Voltammetry |

| LUMO Level | -2.8 to -3.1 eV | Cyclic Voltammetry |

| Electrochemical Band Gap | 2.7 - 2.9 eV | Cyclic Voltammetry |

These values are estimations based on related carbazole compounds and should be determined experimentally.

Applications in Organic Materials

The dicarboxaldehyde functionality of 9-benzylcarbazole-3,6-dicarboxaldehyde makes it an excellent building block for the synthesis of a variety of organic materials through condensation reactions.[1] These reactions allow for the extension of the π-conjugated system, leading to materials with tunable optical and electronic properties.

Workflow for Polymer Synthesis via Knoevenagel Condensation

Caption: Workflow for synthesizing conjugated polymers.

Protocol 6: Knoevenagel Condensation with Malononitrile[3][4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-benzylcarbazole-3,6-dicarboxaldehyde (1.0 eq.) and malononitrile (2.2 eq.) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.2 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature. Collect the precipitated solid by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the desired conjugated product.

This reaction can be adapted with various active methylene compounds and other dialdehydes or diketones to create a library of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3]

Logical Relationship of Structure to Function

Caption: From precursor to application.

Conclusion

9-Benzylcarbazole-3,6-dicarboxaldehyde is a highly valuable and versatile precursor for the synthesis of advanced organic materials. Its synthesis, while multi-step, is achievable with high yields. The reactive aldehyde groups provide a gateway to a vast chemical space of conjugated polymers and small molecules with tunable properties. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers and drug development professionals to explore the full potential of this promising building block in the creation of next-generation organic electronics and therapeutics. Further experimental validation of the physicochemical properties of the title compound is encouraged to fully elucidate its potential.

References

The Genesis of a Versatile Scaffold: A Technical Guide to Carbazole-3,6-dicarboxaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of carbazole-3,6-dicarboxaldehydes, a class of compounds garnering significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of their synthesis, key experimental protocols, and insights into their biological significance, with a focus on providing actionable data and reproducible methods for professionals in the field.

A Historical Perspective: From Coal Tar to Targeted Therapeutics

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar.[1] However, the specific functionalization to yield carbazole-3,6-dicarboxaldehydes is a more recent development, largely driven by the advent of powerful synthetic reactions in the 20th century.

The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, proved to be a pivotal moment for the synthesis of aryl aldehydes.[2] This reaction allows for the formylation of electron-rich aromatic compounds, such as carbazoles, providing a direct and efficient route to introduce aldehyde groups at the electron-rich 3 and 6 positions.[3][4] While the precise first synthesis of a carbazole-3,6-dicarboxaldehyde is not prominently documented, the development of this synthetic tool undoubtedly paved the way for its creation and subsequent exploration.

Early interest in carbazole derivatives was primarily for their use as dyes and pigments. However, the discovery of naturally occurring carbazole alkaloids with potent biological activities, such as the anticancer agent ellipticine, sparked significant interest in the pharmaceutical industry.[3] This led to the synthesis and investigation of a vast array of carbazole derivatives, including the 3,6-dicarboxaldehydes, as researchers sought to understand their structure-activity relationships and unlock their therapeutic potential. Today, carbazole-3,6-dicarboxaldehydes are recognized as valuable intermediates in the synthesis of complex organic materials, fluorescent probes, and pharmacologically active molecules.[5]

Synthetic Methodologies: Crafting the Carbazole Core

The synthesis of carbazole-3,6-dicarboxaldehydes can be achieved through several strategic routes. The choice of method often depends on the desired N-substituent and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Direct Approach

The most common and direct method for the synthesis of carbazole-3,6-dicarboxaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction involves the formylation of a carbazole substrate using a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][7]

The electron-donating nature of the nitrogen atom in the carbazole ring directs the electrophilic substitution to the 3 and 6 positions, which are the most electronically enriched and sterically accessible sites.[6] The reaction can be controlled to favor either mono- or di-formylation by adjusting the stoichiometry of the Vilsmeier reagent and the reaction conditions. An excess of the reagent and higher temperatures generally favor the formation of the 3,6-dicarboxaldehyde derivative.[6]

Logical Relationship of the Vilsmeier-Haack Reaction:

References

- 1. echemcom.com [echemcom.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | 262291-69-0 | Benchchem [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 9-Benzylcarbazole-3,6-dicarboxaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 9-Benzylcarbazole-3,6-dicarboxaldehyde, a versatile building block in organic synthesis. The carbazole core is a privileged scaffold in materials science and medicinal chemistry, and the presence of two aldehyde functionalities at the 3 and 6 positions allows for a wide range of subsequent chemical transformations.

Overview and Applications

9-Benzylcarbazole-3,6-dicarboxaldehyde is a key intermediate for the synthesis of a variety of organic materials and potential therapeutic agents. The benzyl group on the carbazole nitrogen enhances solubility and influences the electronic properties of the molecule. The aldehyde groups are reactive handles for constructing more complex molecular architectures.

Key Application Areas:

-

Organic Electronics: The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a crucial component in Organic Light-Emitting Diodes (OLEDs).[1][2][3][4][5] This dialdehyde can be used to synthesize extended conjugated systems, polymers, and host materials for phosphorescent emitters.

-

Schiff Base Ligands: Aldehydes readily react with primary amines to form Schiff bases (imines).[6][7] The resulting di-imine ligands derived from 9-Benzylcarbazole-3,6-dicarboxaldehyde can coordinate with various metal ions to form complexes with interesting photophysical, catalytic, or biological properties.

-

Polymer Synthesis: The dialdehyde functionality allows for its use as a monomer in condensation polymerization reactions, leading to the formation of novel polymers with carbazole units in the main chain.[8] These polymers can be investigated for applications in sensors, organic field-effect transistors (OFETs), and photovoltaics.

-

Drug Development: The carbazole nucleus is found in numerous biologically active compounds. The aldehyde groups can be transformed into other functional groups to create libraries of compounds for screening in drug discovery programs. For instance, carbazole derivatives have been investigated for their antitumor properties.

Synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde

A direct and efficient method for the synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde is the Vilsmeier-Haack formylation of 9-benzylcarbazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce aldehyde groups onto the electron-rich carbazole ring.[9][10][11] The following protocol is adapted from a similar procedure for the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde.[12]

Synthesis Workflow

Caption: Workflow for the synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

9-Benzylcarbazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chlorobenzene, anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 9-benzylcarbazole (1 equivalent) and anhydrous chlorobenzene.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add anhydrous DMF (4 equivalents) to the mixture.

-

Slowly add phosphorus oxychloride (4 equivalents) dropwise to the cooled mixture via the dropping funnel, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of crushed ice and stir.

-

Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Remove the chlorobenzene solvent by steam distillation.

-

Extract the aqueous residue with chloroform (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure 9-Benzylcarbazole-3,6-dicarboxaldehyde.

Note: This is a generalized protocol. The optimal stoichiometry, temperature, and reaction time should be determined experimentally.

Quantitative Data Summary (Projected)

| Parameter | Projected Value/Data | Source/Justification |

| Yield | 60-75% | Based on typical yields for Vilsmeier-Haack reactions on carbazole derivatives. |

| Appearance | Pale yellow to white solid | Common appearance for carbazole aldehydes. |

| Molecular Formula | C₂₁H₁₅NO₂ | - |

| Molecular Weight | 313.35 g/mol | - |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 2H, -CHO), 8.5 (s, 2H), 7.5-7.2 (m, 9H), 5.5 (s, 2H, -CH₂Ph) | Predicted chemical shifts based on the structure and data for similar compounds. |

| ¹³C NMR (CDCl₃) | δ ~192 (-CHO), 145, 135, 130, 129, 128, 127, 125, 122, 112, 48 (-CH₂Ph) | Predicted chemical shifts. |

| Melting Point | >200 °C | Carbazole derivatives are often high-melting solids. |

Application Protocols

Synthesis of a Schiff Base for Coordination Chemistry

This protocol describes the synthesis of a di-imine ligand through the condensation of 9-Benzylcarbazole-3,6-dicarboxaldehyde with a primary amine, exemplified by aniline.

Reaction Scheme:

Caption: Synthesis of a di-imine Schiff base.

Protocol:

-

Dissolve 9-Benzylcarbazole-3,6-dicarboxaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add aniline (2.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted aniline.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base ligand.

Application in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in the fabrication of OLEDs. 9-Benzylcarbazole-3,6-dicarboxaldehyde can be used to synthesize materials for various layers within an OLED device. The aldehyde groups can be converted, for example, into vinyl groups for polymerization or used in Knoevenagel condensations to extend conjugation.

Conceptual OLED Device Structure:

Caption: Conceptual structure of a multilayer OLED device.

Application Protocol (Material Synthesis for an HTL): The dialdehyde can be reduced to the corresponding diol, which can then be used in further reactions.

-

Reduction to Diol: Reduce 9-Benzylcarbazole-3,6-dicarboxaldehyde with a mild reducing agent like sodium borohydride (NaBH₄) in a mixture of THF/methanol to yield 9-Benzylcarbazole-3,6-dimethanol.

-